molecular formula C7H5ClN2O B11913296 2-Chlorobenzo[d]oxazol-5-amine

2-Chlorobenzo[d]oxazol-5-amine

Cat. No.: B11913296
M. Wt: 168.58 g/mol
InChI Key: CIXLYYSHJSGTHD-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-5-amine (CAS 1352912-46-9) is a versatile benzoxazole derivative serving as a valuable synthetic intermediate and key scaffold in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 5 ClN 2 O and a molecular weight of 168.58 g/mol, this compound features a chloro-substituted benzoxazole core that is instrumental in the exploration of structure-activity relationships (SAR) . This amine is a critical precursor in the synthesis of diverse N-substituted aminobenzoxazole analogues, which are privileged structures in the development of bioactive molecules . Research has identified related 2-aminobenzoxazole scaffolds as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, a promising target for immunomodulatory therapies . Furthermore, N-alkylated benzoxazole derivatives have been investigated for their anthelmintic properties, demonstrating significant potential as novel agents against parasitic infections . The scaffold's utility extends to other areas, including the development of potential alpha-glucosidase inhibitors for diabetes research . For research purposes only. This product is not intended for diagnostic or therapeutic use. Store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXLYYSHJSGTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chlorobenzo D Oxazol 5 Amine and Its Derivatives

Established Synthetic Pathways to Benzoxazole-5-amines

The construction of the benzoxazole (B165842) core, particularly with an amine functionality at the 5-position, can be achieved through various strategic approaches. These methods primarily involve either the formation of the oxazole (B20620) ring from acyclic precursors or the modification of a pre-existing benzoxazole structure.

Cyclization Reactions of Precursor Molecules

The most common approach to benzoxazole synthesis involves the cyclization of appropriately substituted ortho-aminophenols. rsc.org This strategy offers a versatile and direct route to the benzoxazole core.

The condensation of 2-aminophenols with various carbonyl-containing reagents is a cornerstone of benzoxazole synthesis. rsc.orgbeilstein-journals.org To obtain 2-chlorobenzo[d]oxazol-5-amine, a key starting material would be 2,4-diamino-5-chlorophenol or a precursor that can be converted to this intermediate.

One notable method involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst like BF₃·Et₂O. nih.govacs.orgresearchgate.net This reaction proceeds through the activation of NCTS by the Lewis acid, followed by a nucleophilic attack of the amino group of the aminophenol. Subsequent intramolecular cyclization via attack of the hydroxyl group leads to the formation of the 2-aminobenzoxazole (B146116) ring system. nih.gov While this specific example leads to a 2-amino substituent, modification of the cyclizing agent is a key strategy to install other groups at the 2-position.

A general pathway for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with aldehydes, which can be facilitated by various catalysts. rsc.orgresearchgate.net For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the condensation and aromatization of 2-aminophenol (B121084) with aldehydes under solvent-free conditions. rsc.orgacs.org

ReactantsCatalyst/ReagentConditionsProductYield
o-aminophenol, NCTSBF₃·Et₂O1,4-dioxane, reflux2-aminobenzoxazole derivatives45-60% rsc.org
2-aminophenol, AldehydesBrønsted acidic ionic liquid gel130 °C, solvent-free2-aryl benzoxazole derivatives85-98% rsc.org
2-aminophenol, AldehydesSamarium triflateAqueous medium2-substituted benzoxazolesGood organic-chemistry.org

The Smiles rearrangement has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net This intramolecular nucleophilic aromatic substitution typically involves the reaction of a benzoxazole-2-thiol with an amine mediated by an activating agent like chloroacetyl chloride. nih.govacs.org This method is particularly attractive due to its metal-free nature and often short reaction times. acs.org

The general strategy involves the S-alkylation of a benzoxazole-2-thiol with a suitable halo-compound, followed by an intramolecular attack of an amine, leading to the rearrangement and formation of the 2-aminobenzoxazole derivative. researchgate.net For the synthesis of a 5-amino substituted benzoxazole, one would start with a 5-aminobenzoxazole-2-thiol (B1626356) precursor.

A study by Wang et al. demonstrated the synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiols and 2-chloro-N-arylacetamides in a KOH-dimethylformamide (DMF) system. researchgate.net This approach highlights the utility of the Smiles rearrangement in constructing specifically substituted benzoxazoles.

Starting MaterialReagentConditionsProductYield
Benzoxazole-2-thiolChloroacetyl chloride, various aminesBase (e.g., Et₃N)N-substituted 2-aminobenzoxazoles58-83% nih.gov
Substituted benzoxazole-2-thiol2-chloro-N-arylacetamidesKOH/DMFN-aryl-2-aminobenzoxazolesModerate to good researchgate.net

Condensation-aromatization reactions provide another efficient route to the benzoxazole core. researchgate.netresearcher.life These protocols often involve the reaction of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization to form the aromatic benzoxazole ring. acs.orgresearcher.life

For example, a photocatalytic method using F,O,S-codoped g-C₃N₄ has been reported for the condensation-aromatization of 2-aminophenol with various aldehydes under visible light, achieving high yields in a short time. researcher.life Another approach utilizes a Brønsted acidic ionic liquid gel to catalyze the reaction between 2-aminophenol and aldehydes at elevated temperatures without the need for a solvent. acs.org These methods offer green and efficient alternatives to traditional synthetic routes. acs.org

ReactantsCatalyst/ConditionsProductYield
2-aminophenol, AldehydesF,O,S-codoped g-C₃N₄, visible light2-arylbenzoxazolesup to 90% researcher.life
2-aminophenol, Benzaldehyde (B42025)BAIL gel, 130 °C, solvent-free2-phenylbenzoxazole98% acs.org

Functionalization of Existing Benzoxazole Cores

An alternative strategy to direct cyclization is the functionalization of a pre-formed benzoxazole ring. This is particularly useful for introducing substituents that may not be compatible with the conditions required for ring formation.

The introduction of a chlorine atom at the 2-position of a benzoxazole ring is a key step in the synthesis of 2-chlorobenzoxazol-5-amine. Nucleophilic substitution on 2-halobenzoxazoles occurs readily. core.ac.uk A plausible synthetic route would involve the initial synthesis of 5-aminobenzoxazol-2-one or 5-aminobenzoxazole-2-thiol, followed by a chlorination step.

A patent describes a process for preparing 2-amino-5-chlorobenzoxazole by treating 2,5-dichlorobenzoxazole with ammonia. google.com This demonstrates the feasibility of nucleophilic substitution of a chlorine atom at the 2-position. To synthesize this compound, a reverse strategy could be envisioned, starting with a 5-aminobenzoxazole precursor that is then chlorinated at the 2-position. For instance, a Chinese patent outlines a method starting from 2-nitro-4-methylphenol, which undergoes reduction, cyclization, chlorination, and oxidation to yield 2-chlorobenzo[d]oxazole-5-carbaldehyde. google.com This intermediate could potentially be converted to the desired 5-amine.

Direct halogenation of the benzoxazole core can also be achieved. smolecule.com However, electrophilic substitution reactions like halogenation typically occur on the benzene (B151609) ring, most commonly at the 5- or 6-positions. core.ac.uk Therefore, introducing a chlorine atom at the 2-position usually requires a different approach, such as those involving the conversion of a 2-hydroxy or 2-thiol group.

PrecursorReagentProductReference
2,5-dichlorobenzoxazoleAmmonia2-amino-5-chlorobenzoxazole google.com
2-nitro-4-methylphenolMulti-step (reduction, cyclization, chlorination, oxidation)2-chlorobenzo[d]oxazole-5-carbaldehyde google.com
Amination Procedures

The introduction of an amino group at the 2-position of the benzoxazole scaffold is a key transformation for creating a diverse range of derivatives. Direct oxidative C-H amination has emerged as a powerful strategy. One such method employs a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a recyclable catalyst for the reaction between benzoxazoles and various secondary amines. mdpi.com This reaction proceeds smoothly at room temperature in acetonitrile (B52724), using an oxidant and acetic acid, to afford 2-aminobenzoxazoles in good to excellent yields (up to 97%). mdpi.com The protocol has been successfully applied to a range of methyl- and halogen-substituted benzoxazoles, demonstrating its broad applicability. mdpi.com

An alternative approach involves the cyclization of 2-aminophenols with a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide, activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.gov This method provides a safe alternative to the highly toxic cyanogen (B1215507) bromide. nih.gov

Furthermore, N-substituted 2-aminobenzoxazoles can be synthesized via the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be initiated by activating benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with various amines. nih.gov This protocol is efficient for producing a wide array of N-substituted derivatives. nih.gov Another route begins with the reaction of 4-nitro-2-aminophenol with cyanoguanidine in a mixture of aqueous hydrochloric acid and ethanol (B145695), which, after reduction, yields 5-aminobenzoxazol-2-amine derivatives. researchgate.net

Table 1: Selected Amination Reactions for Benzoxazole Derivatives
Benzoxazole SubstrateAmineCatalyst/ReagentConditionsYieldReference
BenzoxazoleMorpholine[BPy]I (15 mol%)Oxidant, Acetic Acid, CH₃CN, RT, 3.5h95% mdpi.com
5-MethylbenzoxazoleMorpholine[BPy]I (15 mol%)Oxidant, Acetic Acid, CH₃CN, RT, 3.5h97% mdpi.com
o-Aminophenol-N-cyano-N-phenyl-p-toluenesulfonamide / BF₃·Et₂O-Good to Excellent nih.gov
Benzoxazole-2-thiolVarious AminesChloroacetyl chlorideSmiles RearrangementGood to Excellent nih.gov

Innovative Synthetic Strategies and Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for constructing the benzoxazole core. These include microwave-assisted synthesis, one-pot sequences, and novel catalyst-mediated transformations.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green technology for the synthesis of benzoxazole derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, milder conditions, and often higher yields. researchgate.netscienceandtechnology.com.vn Many protocols are performed under solvent-free conditions, further enhancing their environmental credentials. scienceandtechnology.com.vnscienceandtechnology.com.vn

One effective method involves the condensation of 2-aminophenols with various aromatic aldehydes using iodine as an oxidant under solvent-free microwave conditions, producing 2,5-disubstituted benzoxazoles in good yields (67-90%). scienceandtechnology.com.vn Another approach utilizes the reaction of 2-aminophenol with benzoyl chlorides under solvent-free microwave irradiation for just a few minutes to afford 2-aryl benzoxazoles in good to excellent yields. researchgate.net Natural acids, such as the citric acid present in lemon juice extract, have also been successfully employed as catalysts for the reaction between 2-aminophenol and substituted carboxylic acids under microwave irradiation, yielding products in 1-2 minutes with excellent yields (80-90%). globalresearchonline.net

Table 2: Examples of Microwave-Assisted Benzoxazole Synthesis
ReactantsCatalyst/ReagentConditionsTimeYieldReference
2-Amino-4-methylphenol + Aromatic AldehydesIodineSolvent-free, Microwave-67-90% scienceandtechnology.com.vn
2-Aminophenol + Benzoyl ChloridesSulfonic acid functionalized SBA-15Solvent-free, Microwave (700W)~5 min60-98% researchgate.net
2-Aminophenol + Carboxylic AcidsCitrus limon (Lemon) extractMicrowave1-2 min80-90% globalresearchonline.net
2-Aminophenol + Benzoyl ChlorideHf-BTC (dual acidic MOF)Solvent-free, Microwave, 120 °C15 min30-85% nih.gov

One-Pot Reaction Sequences

One-pot syntheses are highly valued for their operational simplicity and efficiency, as they combine multiple reaction steps into a single procedure without the need for isolating intermediates. Several one-pot methods for synthesizing 2-substituted benzoxazoles have been developed.

A prominent strategy involves the reaction of 2-aminophenol with carboxylic acids. publish.csiro.auresearchgate.net In this sequence, the carboxylic acid is first converted in situ to an acid chloride, which then reacts with the 2-aminophenol to form a 2-hydroxyanilide intermediate. Subsequent cyclodehydration, often promoted by an acid catalyst, yields the final benzoxazole product. publish.csiro.auresearchgate.net Methanesulfonic acid has proven to be a highly effective catalyst for this transformation, accommodating a wide variety of aryl, heteroaryl, and arylalkyl carboxylic acids and providing excellent yields. publish.csiro.auresearchgate.netgriffith.edu.au

Another innovative one-pot method involves the reaction of 2-aminophenols with thioamides, promoted by triphenylbismuth (B1683265) dichloride. d-nb.infobeilstein-journals.org This reaction proceeds under mild conditions (60 °C) and affords a range of 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields. d-nb.infobeilstein-journals.org

Catalyst-Mediated Transformations

The development of novel catalysts is at the forefront of modern synthetic chemistry, enabling reactions with higher efficiency, selectivity, and sustainability. Both Lewis and Brønsted acids have been extensively explored for the synthesis of benzoxazoles.

Lewis acids are effective catalysts for the synthesis of benzoxazoles, typically by activating a carbonyl group for nucleophilic attack and promoting the final cyclodehydration step. A variety of Lewis acids have been employed. For instance, samarium(III) triflate [Sm(OTf)₃] serves as a reusable, water-tolerant Lewis acid catalyst for the reaction of o-aminophenols with aldehydes in an aqueous ethanol medium, providing excellent yields (72–96%) under mild conditions. organic-chemistry.org Other metal triflates, such as indium(III) triflate [In(OTf)₃], have also been used effectively under solvent-free conditions. researchgate.net

Metal-Organic Frameworks (MOFs) with open metal sites acting as Lewis acid centers represent a newer class of heterogeneous catalysts. A manganese-based MOF, Mn-TPADesolv, has been shown to efficiently catalyze the reaction between o-aminophenol and various aromatic aldehydes at room temperature, achieving high conversions (up to 99.9%) and demonstrating remarkable reusability over 30 cycles. rsc.org Additionally, cooperative catalytic systems, such as a cobalt-diphosphine complex combined with a Lewis acid like trimethylaluminium (AlMe₃), have been used for the C-H activation of azole derivatives for further functionalization. chemrxiv.org

Brønsted acidic ionic liquids (BAILs) have gained attention as green and reusable catalysts. When grafted onto a solid support like silica (B1680970), they form a Brønsted acidic ionic liquid gel (BAIL gel), which functions as an efficient and recyclable heterogeneous catalyst. nih.govacs.org These BAIL gels have been successfully used for the synthesis of benzoxazoles via the condensation of o-aminophenols and benzaldehydes. nih.govnih.govacs.org

The reactions are typically carried out under solvent-free conditions at elevated temperatures (e.g., 130 °C), achieving high to excellent yields (85-98%). nih.gov A key advantage of the BAIL gel is its high thermal stability (up to 300 °C) and ease of recovery by simple filtration. nih.gov The catalyst can be reused for multiple runs (at least five) without a significant drop in its catalytic activity, making it a sustainable choice for benzoxazole synthesis. nih.govacs.org The combination of Brønsted and Lewis acidic sites in a single catalyst, such as a silica-supported dual acidic ionic liquid, has also been explored to leverage cooperative catalytic effects. vivekanandcollege.ac.in

Table 3: Comparison of Catalyst-Mediated Benzoxazole Syntheses
Catalyst TypeSpecific CatalystReactantsKey AdvantagesReference
Lewis AcidSm(OTf)₃o-Aminophenol + AldehydesReusable, water-tolerant, mild conditions organic-chemistry.org
Lewis Acid (MOF)Mn-TPADesolvo-Aminophenol + AldehydesHeterogeneous, highly reusable (30+ cycles), room temp. rsc.org
Brønsted Acidic Ionic Liquid GelBAIL gelo-Aminophenol + BenzaldehydesHeterogeneous, reusable, solvent-free, high thermal stability nih.govacs.org
Metal-Free Approaches

The development of metal-free synthetic routes for benzoxazole derivatives is driven by the need to avoid residual metal contamination in the final products, which is a critical concern in medicinal chemistry. These methods often offer advantages in terms of cost, environmental impact, and operational simplicity.

Several metal-free strategies have been successfully employed for the synthesis of the benzoxazole core. One notable approach involves the cyclization of o-aminophenols. For instance, the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O provides a direct route to 2-aminobenzoxazoles. acs.orgnih.gov This method is advantageous due to the use of a non-hazardous cyanating agent. acs.orgnih.gov The reaction typically proceeds under reflux in a solvent such as 1,4-dioxane. acs.org A proposed mechanism suggests that the Lewis acid activates the NCTS, facilitating a nucleophilic attack by the amino group of the o-aminophenol, followed by cyclization and elimination to form the benzoxazole ring. acs.org

Another innovative metal-free method is the Smiles rearrangement. This approach utilizes benzoxazole-2-thiol as a starting material, which is activated with chloroacetyl chloride and then reacted with an amine. acs.orgnih.gov The reaction is typically carried out in the presence of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). acs.orgnih.gov This methodology is notable for its broad amine scope and short reaction times. acs.org

Furthermore, direct oxidative cyclization of catechols with primary amines, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or an oxygen/water system, presents a green and simple route to benzoxazoles. researchgate.net These reactions are often performed at room temperature or slightly elevated temperatures and are compatible with a wide array of functional groups. researchgate.net

Other metal-free approaches include the use of imidazolium (B1220033) chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives, yielding 2-substituted benzoxazoles in moderate to excellent yields. mdpi.com Additionally, a PCl₃/I₂ combination has been used for the C(2)-functionalization of benzoxazoles with amides and esters. sioc-journal.cn

Table 1: Comparison of Metal-Free Synthetic Methods for Benzoxazoles

Method Reagents Conditions Advantages
Cyclization with NCTS o-aminophenols, NCTS, BF₃·Et₂O Reflux in 1,4-dioxane Non-hazardous cyanating agent, good yields acs.orgnih.gov
Smiles Rearrangement Benzoxazole-2-thiol, Chloroacetyl chloride, Amine, Base Varies (e.g., Et₃N) Wide amine scope, short reaction time acs.orgnih.gov
Oxidative Cyclization Catechols, Primary amines, DDQ or O₂/H₂O Room temp. or 80°C Green, simple, broad functional group tolerance researchgate.net
Imidazolium Chloride Promotion 2-aminophenols, DMF derivatives, Imidazolium chloride 140°C Simple, economical mdpi.com
PCl₃/I₂ Functionalization Benzoxazoles, Amides/Esters, PCl₃/I₂, H₂O Varies Broad substrate scope, low cost sioc-journal.cn

Green Chemistry Principles in Organic Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient processes. dokumen.pubcore.ac.uk

A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. core.ac.uk For instance, the synthesis of benzoxazole-2-thiols has been achieved in water by the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD). rsc.org This method is metal- and ligand-free, proceeds with high yields, and has a short reaction time. rsc.org Similarly, the synthesis of benzazole-2-ones, including benzoxazolones, has been reported in water from the reaction of aniline (B41778) derivatives with sodium cyanate, avoiding the need for catalysts or ligands. ijcce.ac.ir

The use of reusable catalysts is another cornerstone of green chemistry. Ionic liquids, such as 1-butylpyridinium iodide ([BPy]I), have been employed as recyclable catalysts for the direct oxidative amination of benzoxazoles. mdpi.com This method proceeds at room temperature and allows for the catalyst to be reused multiple times with consistent efficiency. mdpi.com

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has been explored as an alternative to conventional heating to accelerate reactions and reduce energy consumption. core.ac.uk

Synthesis of Precursors and Intermediates for this compound

The synthesis of the target compound relies on the availability of suitably substituted precursors and intermediates, primarily substituted phenols, aminophenols, and benzoxazole-2-thiols.

The synthesis of substituted phenols and aminophenols is a fundamental step in the preparation of benzoxazole derivatives. A variety of methods have been developed to introduce functional groups at specific positions on the phenol (B47542) ring.

One approach involves the formal [3+3] cycloaddition of in situ generated enamines with alkyl 2-aroyl-1-chlorocyclopropanecarboxylates to produce substituted 2-aminophenols. acs.org These can then be transformed into benzoxazole derivatives. acs.org Another strategy for accessing meta-substituted phenols involves the reaction of Grignard reagents with 3-halocyclohex-2-en-1-ones, followed by aromatization. researchgate.net

For the specific precursor to this compound, a synthetic route starting from 2-nitro-4-methylphenol has been disclosed. google.com This process involves a sequence of reduction, cyclization, chlorination, and oxidation to yield the desired product. google.com The synthesis of various substituted phenols, including halogenated and aminated derivatives, has also been described, highlighting the diversity of available precursors. k-state.edu A scalable and green method for producing substituted phenols involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide. rsc.org

Benzoxazole-2-thiols are key intermediates in the synthesis of 2-aminobenzoxazoles via the Smiles rearrangement. acs.orgnih.gov The preparation of these thiols is typically achieved through the reaction of 2-aminophenols with carbon disulfide.

A common procedure involves reacting a 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as ethanol. chemicalbook.com For example, 4-nitro-1,3-benzoxazole-2-thiol can be synthesized from 2-amino-3-nitrophenol (B1277897) and carbon disulfide. chemicalbook.com Similarly, the reaction of 2-amino-4-bromophenol (B1269491) with carbon disulfide in a mixture of ethanol and water with potassium carbonate as the base yields the corresponding 5-bromobenzoxazole-2-thiol. nih.gov

Green synthetic methods for benzoxazole-2-thiols have also been developed. An efficient one-step synthesis involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, offering an environmentally friendly alternative. rsc.org Another green approach utilizes copper sulfate (B86663) as a catalyst for the reaction of aromatic amines with potassium isopropyl xanthate. orgchemres.org

Mechanistic Investigations of Reactions Involving 2 Chlorobenzo D Oxazol 5 Amine and Its Analogues

Elucidation of Reaction Pathways and Transition States

Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chlorobenzoxazoles. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the benzoxazole (B165842) ring system. The reaction generally proceeds via an addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. doaj.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the heterocyclic ring. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Recent studies on related systems, such as the reaction of 2-sulfonylpyrimidines with thiol nucleophiles, have utilized DFT calculations to map out the Gibbs free energy profile. These studies indicate that the initial nucleophilic addition to form the Meisenheimer intermediate is typically the rate-determining step. The transition state (TS1) leading to this intermediate is of higher energy than the second transition state (TS2) for the elimination of the leaving group.

It is also important to consider the possibility of a concerted mechanism in some SNAr reactions, where the formation of the new bond and the breaking of the old bond occur in a single step. Computational studies on various aromatic systems have shown that the energy profile can be a continuum between the stepwise and concerted pathways, influenced by the nature of the reactants and reaction conditions.

Rearrangement Reactions (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in suitably substituted benzoxazole derivatives. This reaction involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center. A key example is the rearrangement of benzoxazole-2-thiol derivatives. nih.govnih.gov

In a study by Krátký et al. (2019), an efficient one-pot amination of benzoxazole-2-thiol was developed, which proceeds via an intramolecular Smiles rearrangement. nih.gov The proposed mechanism involves the initial S-alkylation of the benzoxazole-2-thiol, followed by a nucleophilic attack of a nitrogen atom on the C2 carbon of the benzoxazole ring. This forms a spirocyclic intermediate. Subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole (B146116). nih.gov

The feasibility of the Smiles rearrangement is highly dependent on the structure of the substrate. For instance, the rearrangement of some substrates was found to be prevented by sterically and energetically demanding transition states. semanticscholar.org A variety of amines, including aromatic, aliphatic, and alicyclic amines, have been shown to participate in this rearrangement, although steric hindrance on the amine can significantly lower the yield. nih.gov The reaction can also be influenced by the reaction conditions, with different bases and temperatures leading to varying outcomes. nih.gov

A radical version of the Smiles rearrangement, known as the Truce-Smiles rearrangement, has also been reported and can be initiated by photoredox catalysis under mild conditions. researchgate.net

Cycloaddition and Cyclization Mechanisms

While 2-chlorobenzoxazoles are more commonly involved in nucleophilic substitution, they can potentially participate in cycloaddition and cyclization reactions. The benzoxazole ring itself can be synthesized through various cyclization reactions, often involving the condensation of 2-aminophenols with various reagents. nih.govlibretexts.org

One example of a cycloaddition reaction involving a benzoxazole derivative is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. researchgate.net This reaction leads to the formation of a fused cyclic product, and mechanistic investigations using ³¹P NMR have provided insights into the phosphorus-based catalytic intermediates. researchgate.net

Although less common, benzoxazole derivatives could potentially act as dienophiles or dipolarophiles in Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively, particularly if the ring is activated by electron-withdrawing groups. The participation of oxazoles as dienes in Diels-Alder reactions is known to be facilitated by activation of the nitrogen atom.

Intramolecular cyclization is another important reaction pathway, often utilized in the synthesis of more complex heterocyclic systems. For example, a cascade reaction involving the activation of a tertiary amide with triflic anhydride, followed by nucleophilic addition of a 2-aminophenol (B121084) and subsequent intramolecular cyclization, leads to the formation of 2-substituted benzoxazoles. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) Studies of Reaction Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving benzoxazole derivatives. DFT calculations can provide valuable information about the geometries of reactants, transition states, and products, as well as their relative energies, thus helping to elucidate reaction pathways and predict reactivity.

Several studies have employed DFT to investigate reactions of benzoxazole analogues. For instance, in the context of nucleophilic aromatic substitution, DFT calculations have been used to model the Gibbs free energy profile of the reaction of 2-sulfonylpyrimidines with thiol nucleophiles. These calculations helped to identify the rate-determining step and provided insights into the structure of the transition states and the Meisenheimer intermediate.

DFT has also been applied to study the interaction of 2-chlorobenzoic acid with amines in the presence of copper nanoparticles, providing a theoretical framework for understanding the C-N bond formation in the Ullmann reaction. In another study, the reaction mechanism between benzaldehyde (B42025) and 4-amino-4H-1,2,4-triazole was investigated at the DFT (B3LYP)/6–31+G(d) level, identifying three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination.

While specific DFT studies on the reaction energetics of 2-Chlorobenzo[d]oxazol-5-amine are limited, the existing literature on related systems demonstrates the utility of this approach. Such studies can provide data on activation energies, reaction enthalpies, and the influence of substituents on reactivity, which are crucial for a comprehensive understanding of the reaction mechanisms.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT studies on the nucleophilic substitution of a 2-chlorobenzoxazole (B146293) derivative with an amine.

SpeciesRelative Energy (kcal/mol)
Reactants (2-chlorobenzoxazole + amine)0.0
Transition State 1 (TS1)+15.2
Meisenheimer Intermediate+5.8
Transition State 2 (TS2)+10.5
Products (2-aminobenzoxazole + HCl)-12.7

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reactive intermediates over time. This approach can provide insights into the stability, conformational changes, and interactions of transient species that are difficult to observe experimentally.

While the application of MD simulations to the reactive intermediates of this compound is not extensively documented, studies on related systems highlight the potential of this technique. For example, MD simulations have been used to understand the binding modes and potential interactions between benzoxazole derivatives and biological targets like the VEGFR-2 receptor. researchgate.net These simulations can reveal key residues involved in stabilizing the ligand in the binding pocket and provide information on the dynamics of the complex. researchgate.net

Another study utilized nonadiabatic ab initio molecular dynamics simulations to explore the photoisomerization pathway of isoxazole (B147169) to oxazole (B20620). This work demonstrated the ability of MD simulations to trace the time evolution of a chemical reaction, including bond-breaking and formation events, and to estimate the lifetimes of excited states.

In the context of nucleophilic aromatic substitution, MD simulations could be employed to study the dynamics of the Meisenheimer complex. Such simulations could provide information on the conformational flexibility of the intermediate, the role of solvent molecules in its stabilization, and the dynamics of leaving group departure. While still an emerging area for this specific class of compounds, MD simulations hold promise for providing a more detailed and dynamic picture of the reaction mechanisms involving this compound and its analogues.

Structural Characterization and Spectroscopic Analysis of 2 Chlorobenzo D Oxazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Analysis of chemical shifts, signal multiplicity, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular structure.

The ¹H-NMR spectrum of 2-Chlorobenzo[d]oxazol-5-amine is expected to display distinct signals corresponding to the protons of the aromatic ring and the amine group. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the electron-donating amino group and the fused oxazole (B20620) ring, as well as the electron-withdrawing chlorine atom at the 2-position.

The benzene (B151609) ring of the this compound core has three protons at positions 4, 6, and 7.

H-4: This proton is adjacent to the oxazole oxygen and ortho to the amino group. It is expected to appear as a doublet.

H-6: This proton is ortho to the amino group and meta to the fused ring junction. It is expected to appear as a doublet of doublets.

H-7: This proton is meta to the amino group and adjacent to the fused ring junction. It is expected to appear as a doublet.

-NH₂: The protons of the primary amine group typically appear as a broad singlet.

For comparison, the reported ¹H-NMR data for the isomeric compound, 5-Chlorobenzo[d]oxazol-2-amine, provides valuable insight into the chemical shifts in a related system. nih.gov

Table 1: ¹H-NMR Data for 5-Chlorobenzo[d]oxazol-2-amine

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₂ 7.58 s (broad) -
H-7 7.32 d 8.4
H-4 7.22 d 2.1
H-6 6.97 dd 8.4, 2.2

Solvent: DMSO-d₆ nih.gov

In various N-aryl-2-aminobenzoxazole derivatives, the aromatic protons of the benzoxazole (B165842) ring typically resonate in the range of δ 7.0–7.6 ppm. clockss.org The exact chemical shifts are dependent on the nature and position of the substituents on both the benzoxazole core and the N-aryl group. clockss.org

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzoxazole ring system and the two carbons of the phenyl ring.

Key expected features include:

C-2: The carbon atom directly bonded to the chlorine atom and the nitrogen of the oxazole ring is expected to be significantly deshielded, appearing at a downfield chemical shift, likely in the range of δ 155-165 ppm.

C-3a and C-7a: The two carbons at the ring fusion will have distinct chemical shifts.

Aromatic Carbons (C-4, C-5, C-6, C-7): The chemical shifts of these carbons are influenced by the amino substituent. The carbon bearing the amino group (C-5) and the carbons ortho and para to it will show shifts characteristic of amine-substituted benzene rings.

The documented ¹³C-NMR data for the isomer 5-Chlorobenzo[d]oxazol-2-amine is presented below for comparative purposes. nih.gov

Table 2: ¹³C-NMR Data for 5-Chlorobenzo[d]oxazol-2-amine

Carbon Chemical Shift (δ, ppm)
C-2 163.86
C-7a 146.73
C-3a 145.30
C-5 127.65
C-6 119.43
C-4 114.88
C-7 109.39

Solvent: DMSO-d₆ nih.gov

For other benzoxazole derivatives, the C-2 carbon typically appears in the δ 158-164 ppm region. clockss.org Aromatic carbons generally show signals between δ 109-150 ppm, with their exact positions dictated by the electronic effects of their substituents. clockss.org

For an unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced NMR techniques are employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY experiments would reveal the coupling relationships between adjacent protons (e.g., H-6 and H-7) in the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

Solid-State NMR (ssNMR): This technique is valuable for characterizing the compound in its solid, crystalline form. Solid-state ¹³C NMR can provide insights into the molecular conformation and packing in the crystal lattice, revealing information that is not accessible from solution-state NMR. nih.gov It is particularly useful for studying polymorphism and for the structural analysis of materials that are insoluble or have limited stability in solution. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups. The analysis of these bands confirms the presence of the amine, the aromatic system, the C-Cl bond, and the benzoxazole core.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450–3250 N-H symmetric & asymmetric stretching Primary Amine (-NH₂)
3150–3000 C-H stretching Aromatic Ring
1650–1600 N-H scissoring (bending) Primary Amine (-NH₂)
1620–1580 C=N stretching Oxazole Ring
1550–1450 C=C stretching Aromatic Ring
1270–1200 C-O-C asymmetric stretching Aryl Ether (Oxazole)
1100–1000 C-N stretching Aromatic Amine
850–750 C-Cl stretching Aryl Halide

In related benzoxazole derivatives, the C=N stretching vibration is typically observed around 1615–1688 cm⁻¹. uobaghdad.edu.iq The presence of an Ar-Cl vibration is often seen in the 740-750 cm⁻¹ range. rsc.org Aromatic C-H stretching bands usually appear above 3000 cm⁻¹. rsc.org

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C-Cl bond.

Key expected features in the Raman spectrum include:

Aromatic Ring Vibrations: Strong bands corresponding to the ring "breathing" modes of the benzene and oxazole rings would be prominent, typically in the 1600-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration, expected around 850–750 cm⁻¹, should be easily observable in the Raman spectrum.

Symmetric Vibrations: Other symmetric stretching modes within the molecule would also be Raman active.

Studies on similar heterocyclic systems like benzimidazoles have shown that aromatic ring modes give rise to the most significant Raman bands. researchgate.net Raman spectroscopy, often in conjunction with DFT calculations, is a powerful tool for the precise characterization of such molecules. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-Chlorobenzo[d]oxazol-2-amine

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing exact information about the molecular weight and elemental composition of a compound. For benzoxazole derivatives, MS is critical for confirming the successful synthesis of the target molecule. The ionization process, typically Electrospray Ionization (ESI), generates protonated molecules [M+H]⁺, which are then detected. The mass spectrum of an oxazole derivative is often characterized by a prominent molecular ion peak, owing to the stability of the aromatic heterocyclic system. clockss.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. This precision is essential to distinguish between compounds with the same nominal mass but different atomic compositions. In the analysis of benzoxazole derivatives, HRMS is used to confirm that the experimentally observed mass aligns with the theoretically calculated mass for the expected chemical formula. For instance, HRMS analysis of related aminobenzoxazoles has successfully confirmed their elemental compositions by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value, often with a mass accuracy in the sub-ppm range. nih.gov

Below is a table showcasing HRMS data for several benzoxazole derivatives, illustrating the precision of this technique.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
5-Chlorobenzo[d]oxazol-2-amineC₇H₅ClN₂O169.0163169.0165 nih.gov
5-Methylbenzo[d]oxazol-2-amineC₈H₈N₂O149.0709149.0709 nih.gov
5-Nitrobenzo[d]oxazol-2-amineC₇H₅N₃O₃178.0258 ([M-H]⁻)178.0242 ([M-H]⁻) nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uab.edu The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the precursor ion ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). uab.edu

The fragmentation of the benzoxazole core is expected to follow characteristic pathways. Studies on oxazole structures show fragmentation often involves the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org Specific fragmentation patterns for this compound would likely involve:

Cleavage of the oxazole ring: This is a common pathway for oxazole derivatives, leading to characteristic neutral losses.

Loss of Chlorine: Fragmentation involving the cleavage of the carbon-chlorine bond.

Loss of the Amino Group: The amine substituent can also be involved in fragmentation pathways.

By analyzing the m/z values of the resulting product ions, a fragmentation scheme can be proposed, which helps to confirm the connectivity of atoms within the molecule. This technique is invaluable for distinguishing between structural isomers, which would have identical molecular weights but produce different fragment ions upon CID. mdpi.comnih.gov

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. nih.gov For benzoxazole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov

The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method for this compound would demonstrate good linearity, accuracy, and precision. nih.gov It is also used for the purification of final products via preparative HPLC. rsc.org

A typical HPLC method for a related compound is summarized below:

ParameterCondition
Column Kinetex C18 (2.6 µm, 100 Å, 50 x 3.0 mm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.01 M Ammonium Acetate (80/20)
Flow Rate 0.3 mL/min
Detection UV, 210–500 nm

Data adapted from a method for related benzoxazoles. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. chemistryhall.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. chemistryhall.com

The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), most commonly silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. This differential movement results in the separation of the components. ictsl.net

The position of a compound is characterized by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For amines, specific staining agents like ninhydrin (B49086) can be used for visualization, which react to produce colored spots. chemistryhall.com

ParameterDescription
Stationary Phase Silica gel plates
Mobile Phase (Eluent) A mixture of nonpolar and polar organic solvents (e.g., Hexane/Ethyl Acetate) is commonly used. The ratio is optimized to achieve good separation (Rƒ values typically between 0.2 and 0.8). chemistryhall.com
Visualization UV light (254 nm) for UV-active compounds. Staining with an amine-specific reagent like ninhydrin. chemistryhall.com

Elemental Analysis (CHN)

Elemental analysis is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental results are compared with the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the empirical formula and supports the compound's purity and identity. uobaghdad.edu.iqresearchgate.net

For this compound (C₇H₅ClN₂O), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07749.87
HydrogenH1.00855.0402.99
ChlorineCl35.453135.45321.04
NitrogenN14.007228.01416.62
OxygenO15.999115.9999.49
Total 168.583 100.00

This table is interactive and can be sorted by clicking on the column headers.

Experimental data from elemental analysis for synthesized batches of this compound would be expected to closely match these calculated percentages to verify the elemental composition.

Advanced Structural Elucidation: Crystallography and Computational Modeling

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular and crystal structures. uliege.bersc.org While a dedicated SCXRD study for the isolated 2-chlorobenzo[d]oxazol-5-amine molecule was not found in a review of current literature, extensive crystallographic data exists for closely related benzoxazole (B165842) derivatives. This information allows for a detailed and accurate extrapolation of the structural characteristics of the title compound. Studies on derivatives such as 2-amino-5-chloro-1,3-benzoxazole, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl) methyl]ethanamine, and other substituted benzoxazoles provide a robust framework for this analysis. researchgate.netresearchgate.nethrpub.org

Determination of Molecular Geometry and Conformation

The molecular structure of this compound consists of a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring. Crystallographic studies on analogous compounds confirm that the benzoxazole ring system is essentially planar. hrpub.orgnajah.edu This planarity is a consequence of the sp² hybridization of the constituent atoms and the aromaticity of the fused ring system.

The key geometric parameters—bond lengths and angles—are dictated by the nature of the atoms and the type of chemical bonds connecting them. Based on data from related structures, the expected geometry can be summarized. For instance, the C-Cl bond on the benzene ring, the C-N and C-O bonds within the oxazole ring, and the exocyclic C-NH₂ bond all have characteristic lengths that are consistent with their single or double bond character. The internal angles of the fused five- and six-membered rings are constrained by their cyclic nature, leading to slight deviations from ideal sp² angles (120°).

Table 1: Typical Molecular Geometry Parameters for the Benzoxazole Core (Inferred from Derivatives)

Parameter Bond/Angle Typical Value Description
Bond Length C-O ~1.37 Å Carbon-Oxygen single bond in the oxazole ring.
Bond Length C=N ~1.31 Å Carbon-Nitrogen double bond in the oxazole ring.
Bond Length C-Cl ~1.74 Å Carbon-Chlorine bond on the benzene moiety.
Bond Length C-NH₂ ~1.36 Å Exocyclic Carbon-Amine bond, showing some double bond character.
Bond Angle O-C-N ~115° Internal angle in the five-membered oxazole ring.

Note: These values are representative and can vary slightly based on the specific crystalline environment and substituent effects.

Analysis of Intermolecular Interactions

The crystal structure of a molecule is not defined by its geometry alone but by the intricate web of non-covalent interactions that assemble the individual molecules into a stable, three-dimensional lattice. For this compound, these forces are primarily hydrogen bonds and π-π stacking interactions, supplemented by weaker van der Waals forces.

The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the nitrogen atom of the oxazole ring and the amine group itself can act as hydrogen bond acceptors. lumenlearning.com This functionality allows for the formation of robust hydrogen bonding networks. Crystallographic analysis of 2-amino-5-chloro-1,3-benzoxazole reveals that molecules associate via N—H⋯N interactions to form dimers. researchgate.net These dimers can be further linked by other hydrogen bonds, such as those involving the chlorine atom (N—H⋯Cl), creating extended two-dimensional networks. researchgate.net In other derivatives, intermolecular C—H⋯O hydrogen bonds are observed to link molecules into chains. hrpub.org Given these precedents, this compound is expected to form strong N—H⋯N hydrogen bonds, leading to the creation of dimers or chains as a primary structural motif.

Table 2: Examples of Hydrogen Bond Geometries in Benzoxazole Derivatives

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference Compound
N-H H N 0.86 2.16 3.02 177 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole
C-H H O 0.97 2.58 3.48 155 N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl) methyl]ethanamine

Source: Data compiled from studies on benzoxazole derivatives. researchgate.nethrpub.org

The planar and electron-rich nature of the benzoxazole ring system makes it highly conducive to π-π stacking interactions. najah.edunih.gov This type of interaction involves the face-to-face or offset stacking of aromatic rings and is crucial for the stabilization of the crystal structures of many planar heterocyclic compounds. In the crystal lattice of various benzoxazole derivatives, molecules are often arranged in columns where adjacent molecules are held together by these forces. hrpub.orgiucr.org The centroid-to-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.5 to 3.8 Å. For example, a centroid-centroid distance of 3.5668 Å is observed in the crystal structure of a 5-chloro-2(3H)-benzoxazolone derivative, indicating a significant stacking interaction. hrpub.org Another study on a thio-benzoxazole derivative reports a π–π interaction with a centroid–centroid distance of 3.8048 Å. iucr.org

Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a common phenomenon in pharmaceutical compounds. The potential for varied hydrogen bonding schemes (e.g., chains vs. dimers) and different π-π stacking geometries suggests that this compound could exhibit polymorphism. However, no specific polymorphs have been reported in the surveyed literature.

Computational Modeling of Molecular and Electronic Structure

Computational modeling serves as a powerful tool for predicting the geometric, electronic, and dynamic properties of this compound. By employing a range of theoretical methods, from semi-empirical calculations to sophisticated molecular dynamics simulations, researchers can gain a comprehensive understanding of the molecule's behavior.

Ab Initio and Semi-Empirical Methods (e.g., CNDO/2, AM1)

Ab initio and semi-empirical methods are foundational techniques in computational chemistry for approximating solutions to the Schrödinger equation. Ab initio methods calculate properties from first principles, without using experimental data, making them highly accurate but computationally expensive. diva-portal.org Semi-empirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and CNDO (Complete Neglect of Differential Overlap), offer a faster alternative by incorporating parameters derived from experimental data to simplify calculations. iastate.eduuni-muenchen.de These methods are particularly useful for geometry optimization and studying the electronic structure of larger molecules. jcsp.org.pk

In studies of related benzoxazole derivatives, semi-empirical methods have been successfully employed for geometry optimization and to simulate spectroscopic features. researchgate.netscispace.com For instance, the AM1 and PM3 methods have been used to determine the optimized ground-state geometries of various 2-substituted benzoxazoles. scispace.commdpi.com These calculations help in understanding the planarity of the benzoxazole ring system and the orientation of its substituents. For this compound, these methods would be applied to calculate key geometric parameters like bond lengths, bond angles, and dihedral angles, providing a foundational model of its three-dimensional structure. The results are often validated by comparison with experimental crystallographic data where available. mdpi.com

Table 1: Representative Geometric Parameters Calculated by Semi-Empirical Methods for a Benzoxazole Core Structure (Note: This table is illustrative of typical outputs from semi-empirical calculations on a benzoxazole skeleton, based on methodologies described for related compounds. mdpi.com)

Parameter Bond/Angle Typical Calculated Value (AM1 Method)
Bond Length C-O 1.36 Å
Bond Length C=N 1.31 Å
Bond Length C-Cl 1.72 Å
Bond Angle O-C-N 115°

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. sapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Benzoxazole (Note: The values are representative, based on data reported for analogous benzoxazole derivatives, to illustrate the output of FMO analysis. researchgate.net)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), often called a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. researchgate.net The map uses a color spectrum—typically red for electron-rich, negative potential regions (prone to electrophilic attack) and blue for electron-poor, positive potential regions (prone to nucleophilic attack). uni-muenchen.de

EPS/MEP analysis is a standard method for predicting the reactive sites of molecules. scirp.orgresearchgate.net Studies on benzimidazole (B57391) and benzothiazole (B30560) derivatives have used these maps to identify nucleophilic and electrophilic centers, which is crucial for understanding intermolecular interactions like receptor binding. scirp.orgnih.gov For this compound, an EPS map would likely show a negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the oxazole ring, indicating these are primary sites for hydrogen bonding and electrophilic interaction. Conversely, a positive potential (blue) might be located near the hydrogen atoms of the amine group, while the region around the electron-withdrawing chlorine atom would also influence the potential distribution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule. acs.org This technique is invaluable for exploring the different conformations a molecule can adopt and the energy barriers between them.

While this compound is a relatively rigid molecule, MD simulations can provide insights into the dynamics of its substituents. For instance, simulations could analyze the rotational freedom of the amine (-NH2) group and any associated energy barriers. In studies of more complex systems containing benzoxazole moieties, MD simulations have been used to investigate their binding stability with biological targets like DNA or to understand large-scale conformational changes. acs.orgresearchgate.netresearchgate.net An MD simulation of this compound in a solvent, such as water, would reveal how intermolecular interactions influence its conformational preferences and dynamic stability over a period of nanoseconds. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design and Synthesis of 2-Chlorobenzo[d]oxazol-5-amine Derivatives

The design of novel derivatives is often guided by established pharmacophores of known active compounds or by creating diverse chemical libraries to screen for new biological activities. The synthesis of benzoxazoles, including derivatives of this compound, is a well-established area of organic chemistry. rsc.org A common and versatile method involves the condensation and cyclization of appropriately substituted 2-aminophenols with various reagents like aldehydes, ketones, or acids. rsc.org For instance, a library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed and synthesized to target multifactorial conditions associated with Alzheimer's disease. nih.gov

General synthetic strategies often begin with a 2-aminophenol (B121084) precursor. rsc.org The synthesis of the target scaffold's derivatives would likely involve the cyclization of a substituted 2-aminophenol with an appropriate electrophile to form the benzoxazole (B165842) ring. Subsequent modifications can be made to the amine group at the 5-position or by substituting the chlorine atom at the 2-position, although the latter is less common due to the reactivity of that position.

The electronic properties and position of substituents on the benzoxazole scaffold are critical determinants of biological activity. mdpi.com Structure-activity relationship (SAR) studies suggest that the presence of both electron-withdrawing and electron-releasing groups can significantly modulate the therapeutic effects of these compounds. researchgate.net

Research on related benzoxazole and benzisoxazole derivatives has provided insights into these effects:

Halogen Substitution: The introduction of a halogen atom, such as chlorine, can increase biological activity. For example, adding a halogen to the 5-position of a 1,2-benzisoxazole (B1199462) ring was found to increase anticonvulsant activity. nih.gov

Electron-Drawing vs. Donating Groups: The nature of the substituent has a direct impact. Studies on various benzoxazole series have confirmed that the electron-drawing ability of substituents significantly affects their antifungal and antiproliferative activities. mdpi.comresearchgate.net

Positional Importance: The C-2 and C-5 positions of the benzoxazole ring have been identified as particularly important for biological activity, making them key sites for modification. mdpi.com

The interplay of these substituent effects is summarized in the table below.

Substituent/PositionGeneral Electronic EffectInfluence on Biological Activity
Chlorine at C-2 Electron-withdrawingModulates ring reactivity and can enhance binding affinity.
Amine at C-5 Electron-donatingProvides a site for hydrogen bonding and further derivatization.
Halogens on Benzene (B151609) Ring Electron-withdrawingOften increases lipophilicity and can enhance activity. nih.gov
Alkyl Groups on Benzene Ring Electron-donatingCan increase lipophilicity and affect steric interactions.

Medicinal chemists employ several strategies to modify the this compound scaffold to optimize its therapeutic properties. These approaches aim to enhance potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: This technique involves replacing the core scaffold with a structurally different one while retaining similar biological activity. It is a common approach in medicinal chemistry to discover novel derivatives. nih.gov One study successfully used a scaffold hopping strategy to design multi-target directed ligands from benzo[d]oxazol-5-amine derivatives for potential use in Alzheimer's disease. nih.gov

Pharmacophore-Based Design: This strategy involves identifying the essential structural features (pharmacophore) of a known active molecule and incorporating them into the new design. For example, derivatives of benzoxazole have been designed to mimic the key features of VEGFR-2 inhibitors like sorafenib, which include a hinge-binding head, a linker, a hydrogen-bonding moiety, and a hydrophobic tail. nih.govnih.gov

Molecular Hybridization: This approach combines two or more different pharmacophoric units into a single molecule. This can lead to hybrid compounds with improved or entirely new activity profiles. For instance, benzoxazole has been hybridized with other heterocyclic moieties like oxadiazole to create novel therapeutic candidates. nih.gov

Computational Approaches to Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting and explaining the biological activity of novel compounds, thereby guiding the design and synthesis process and reducing the need for extensive trial-and-error experimentation.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com For benzoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. rsc.orgnih.gov

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. rsc.org This provides a clear roadmap for designing more potent inhibitors. For example, a 3D-QSAR study on benzoxazole derivatives as potential anticancer agents targeting VEGFR-2 yielded statistically significant models that could predict the inhibitory activity of new compounds. rsc.orgnih.gov

The table below presents sample statistical data from a representative 3D-QSAR study on benzoxazole derivatives, demonstrating the predictive power of such models. rsc.org

ModelCell LineR²cv (Cross-validated)R²pred (Predictive)
CoMFA HepG20.5090.5128
CoMFA HCT-1160.5740.5597
CoMSIA HepG20.7110.6198
CoMSIA MCF-70.6690.6577

Data sourced from a study on benzoxazole derivatives as anticancer agents. rsc.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com This technique is instrumental in understanding the binding modes of this compound derivatives at a molecular level. Numerous studies have employed docking to investigate how benzoxazole derivatives interact with the active sites of various protein targets, including enzymes and receptors implicated in cancer, bacterial infections, and viral diseases. nih.govnih.govnih.gov

For example, docking studies of benzoxazole derivatives into the ATP-binding site of VEGFR-2 kinase revealed key hydrogen bond interactions with amino acid residues like Cys919 in the hinge region and Asp1046 in the DFG motif, providing a rationale for their inhibitory activity. nih.gov Similarly, docking simulations suggested that the antibacterial activity of certain 2-substituted benzoxazoles could be linked to the inhibition of DNA gyrase. nih.gov

The following table summarizes findings from various molecular docking studies involving benzoxazole derivatives.

Benzoxazole Derivative SeriesProtein TargetKey Findings/Interactions
2-Substituted benzoxazolesDNA GyrasePredicted inhibition of the enzyme, explaining antibacterial activity. nih.gov
Benzoxazole-benzamide conjugatesVEGFR-2H-bond interactions with Cys919 and Asp1046 in the active site. nih.govnih.gov
2-ArylbenzoxazolesVEGFR-2Binding patterns similar to the known inhibitor sorafenib. researchgate.net
Benzoxazole derivativeCOVID-19 Main Protease (M-pro)Identification of potential binding modes to inhibit viral replication. nih.gov

The accuracy of molecular docking simulations is highly dependent on the careful preparation of both the receptor (protein) and the ligand (small molecule).

Receptor Preparation: The process typically starts with a 3D crystal structure of the protein obtained from the Protein Data Bank (PDB). nih.gov Standard preparation steps include:

Removing all non-essential molecules, such as water and co-crystallized ligands, from the PDB file. ekb.eg

Adding polar hydrogen atoms to the protein structure to correctly model ionization and tautomeric states of amino acid residues. ekb.eg

Defining the binding site or "active site," often based on the location of the original ligand in the crystal structure. nih.gov

Energy minimization of the protein structure to relieve any steric clashes and achieve a more stable conformation. amazonaws.com

Ligand Optimization: The ligands, in this case, derivatives of this compound, must also be prepared for docking. This involves:

Drawing the 2D chemical structure and converting it into a 3D model. amazonaws.com

Generating various possible low-energy conformations for flexible molecules. amazonaws.com

Assigning correct atom types and partial charges.

Performing an energy minimization of the ligand structure to obtain the most stable 3D conformation, which is then used for the docking simulation. amazonaws.com

Molecular Docking Simulations for Ligand-Target Interactions

Binding Mode Analysis

Detailed binding mode analysis, primarily through molecular docking simulations of derivatives, has elucidated the potential interactions of the this compound scaffold with protein targets. For instance, in a study involving a butanamide derivative that links a 5-chlorobenzoxazole (B107618) unit with a benzothiazole (B30560) unit, the benzoxazole moiety was observed to play a significant role in the binding affinity to the target protein. The analysis revealed that the benzoxazole part of the molecule engages in specific interactions with amino acid residues within the protein's active site.

These interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, while the aromatic benzene ring contributes to hydrophobic and van der Waals interactions. The chlorine atom at the 5-position can further influence binding, potentially through halogen bonding or by altering the electronic properties of the aromatic system, thereby modulating the strength of other interactions.

Docking Score Analysis

Molecular docking studies are instrumental in predicting the binding affinity of a ligand to a receptor, with the docking score representing a quantitative estimation of this interaction. A more negative score typically indicates a stronger predicted binding affinity.

In a molecular docking study of a derivative containing the 5-chlorobenzoxazole moiety, a high binding affinity was predicted with a docking score of -8.4 kcal/mol. tandfonline.com This strong score suggests a favorable and stable interaction with the target protein. For comparison, docking scores for other benzazole derivatives against various protein targets have shown a range of affinities, further underscoring the potential of this scaffold. nih.gov The specific score for the 5-chlorobenzoxazole-containing compound highlights its potential as a promising candidate for further development.

Table 1: Docking Score of a 5-Chlorobenzoxazole Derivative

Compound Moiety Target Protein Docking Score (kcal/mol)

Note: The data in this table is based on a derivative containing the 5-chlorobenzoxazole moiety.

Pharmacophore Modeling

Pharmacophore modeling is a crucial aspect of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For benzoxazole derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced potency and selectivity. nih.govesisresearch.org

Key pharmacophoric features identified for bioactive benzoxazole scaffolds typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the oxazole ring are frequently identified as key hydrogen bond acceptors. benthamdirect.com

Hydrogen Bond Donors (HBD): The amine group at the 5-position of this compound can serve as a critical hydrogen bond donor. benthamdirect.com

Aromatic Rings: The benzoxazole ring system itself provides a hydrophobic core that is essential for interaction with nonpolar regions of the binding site. benthamdirect.com

These models serve as a blueprint for designing new molecules that retain the necessary features for biological activity while allowing for modifications to optimize other properties.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. The benzoxazole ring system, including derivatives like this compound, is recognized as a valuable scaffold in such strategies. nih.gov

In the context of lead optimization, the this compound structure offers several avenues for modification to enhance its drug-like properties. The amine group at the 5-position and the chlorine at the 2-position are key handles for synthetic modification. For example, the amine can be acylated or alkylated to introduce new substituents that can probe for additional binding interactions or improve pharmacokinetic properties. Similarly, the chlorine atom can be substituted to introduce different functionalities.

The process of hit-to-lead optimization for related heterocyclic compounds often involves a multiparametric approach, focusing on improving potency, selectivity, and metabolic stability. nih.gov The structural rigidity of the benzoxazole core provides a stable platform for the systematic exploration of substituent effects, making it an attractive scaffold for lead optimization campaigns.

Applications of 2 Chlorobenzo D Oxazol 5 Amine in Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block

2-Chlorobenzo[d]oxazol-5-amine is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis. The presence of a reactive chlorine atom at the 2-position and an amino group at the 5-position of the benzoxazole (B165842) core allows for a variety of chemical transformations, making it an important precursor for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Systems

The unique structure of this compound, featuring both an electrophilic and a nucleophilic center, makes it an ideal candidate for the construction of fused heterocyclic systems. While direct examples of the synthesis of complex heterocyclic systems starting from this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as 2-amino-5-chlorobenzothiazole (B1265905), provides strong evidence for its potential in this area. For instance, 2-amino-5-chlorobenzothiazole has been successfully used to synthesize a variety of fused heterocyclic systems, including benzimidazoles, oxadiazoles, and triazoles, through multi-step reaction sequences. researchgate.netuobaghdad.edu.iqresearchgate.net These syntheses often involve initial reactions at the amino group, followed by cyclization reactions to form the new heterocyclic rings.

A plausible synthetic strategy for creating complex heterocycles from this compound could involve the initial acylation or alkylation of the 5-amino group, followed by a nucleophilic substitution of the 2-chloro group to induce cyclization. This approach could lead to the formation of various fused systems, such as oxazolo[5,4-d]pyrimidines, which have been synthesized from similar 1,3-oxazole-5-sulfonyl chlorides. acs.org The reaction of the amino group with various electrophiles can introduce a wide range of functionalities, which can then participate in intramolecular cyclization to yield diverse and complex heterocyclic scaffolds.

Role in Cross-Coupling Reactions

The chloro and amino substituents on the this compound ring system make it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

One of the most relevant transformations for this molecule is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that couples amines with aryl halides. nih.gov The chloro group at the 2-position of the benzoxazole ring can act as the halide component in this reaction, allowing for the introduction of a wide variety of primary and secondary amines at this position. This reaction would proceed via a catalytic cycle involving oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. acs.org This methodology would provide a direct route to a diverse library of 2-aminobenzoxazole (B146116) derivatives.

Another important cross-coupling reaction is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. rsc.orgyoutube.com The 2-chloro substituent of this compound can serve as the halide partner, enabling the formation of a new carbon-carbon bond at this position. This reaction is highly versatile and tolerates a wide range of functional groups, making it possible to introduce various aryl and heteroaryl substituents onto the benzoxazole core. The catalytic cycle for the Suzuki-Miyaura coupling typically involves oxidative addition, transmetalation from the boronic acid to the palladium center, and reductive elimination. nih.govresearchgate.net

Cross-Coupling ReactionPotential Reactants with this compoundPotential Products
Buchwald-Hartwig Amination Primary and secondary amines2-Amino-substituted benzoxazole derivatives
Suzuki-Miyaura Coupling Aryl and heteroaryl boronic acids2-Aryl- and 2-heteroaryl-substituted benzoxazole derivatives

Potential in Materials Chemistry Research

The benzoxazole moiety is a key structural component in a variety of high-performance materials due to its thermal stability, rigidity, and unique electronic properties. This compound, with its reactive sites, is a promising monomer and precursor for the development of advanced polymers and optoelectronic materials.

Advanced Polymer and Resin Chemistry Applications

The diamino functionality, which can be generated from this compound through substitution of the chloro group, makes it a suitable monomer for the synthesis of high-performance polymers such as polybenzoxazoles (PBOs) and polyimides (PIs). PBOs are a class of rigid-rod polymers known for their exceptional thermal and mechanical properties. researchgate.net The synthesis of PBOs often involves the polycondensation of bis-o-aminophenols with dicarboxylic acids. google.com

More specifically, diamines containing pre-formed benzoxazole units have been used to synthesize poly(benzoxazole imide)s (PBOIs). For example, isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, have been polymerized with various tetracarboxylic dianhydrides to produce PBOIs with high glass transition temperatures (Tg) and excellent thermal stability. rsc.org These polymers also exhibit good mechanical properties, making them suitable for applications in high-temperature environments. acs.orgacs.org

Polymer TypeMonomersKey Properties
Poly(benzoxazole imide) (PBOI) Diamine with benzoxazole unit (e.g., derivative of this compound) and tetracarboxylic dianhydrideHigh glass transition temperature (285-363 °C), excellent thermal stability (Td5% 510-564 °C), good mechanical properties (tensile strength 103-126 MPa)

Optoelectronic and Electronic Material Precursors

Benzoxazole derivatives are known for their luminescent properties and are used in various optoelectronic applications, including as optical brighteners and as components of organic light-emitting diodes (OLEDs). wikipedia.org The extended π-conjugated system of the benzoxazole ring is responsible for its fluorescence. acs.org The introduction of different substituents onto the benzoxazole core can tune its photophysical properties, such as the emission wavelength and quantum yield. mdpi.comnih.govrsc.org

This compound can serve as a precursor for the synthesis of such functional materials. Through cross-coupling reactions, various chromophoric and electronically active groups can be attached to the benzoxazole scaffold. For instance, the Suzuki coupling can be used to introduce aryl groups that extend the conjugation and modify the electronic properties of the molecule.

Furthermore, benzoxazole-containing conjugated polymers have been developed for applications in organic thin-film transistors (OTFTs) and other electronic devices. nih.gov These polymers often exhibit good charge-transport properties and environmental stability. researchgate.net The synthesis of such polymers can involve the polymerization of monomers containing the benzoxazole unit, for which this compound could be a key starting material.

Material TypePotential ApplicationRelevant Properties
Substituted Benzoxazoles Organic Light-Emitting Diodes (OLEDs)Tunable fluorescence, high quantum yield
Conjugated Benzoxazole Polymers Organic Thin-Film Transistors (OTFTs)Good charge-transport properties, thermal stability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chlorobenzo[d]oxazol-5-amine, and how can intermediates be optimized for yield?

  • Methodological Answer : A scalable three-step synthesis involves displacement of 2-chlorobenzo[d]oxazole with piperazine, followed by reductive amination using aldehydes like 2-(ethylthio)pyrimidine-5-carbaldehyde (yield: ~60%). Key intermediates (e.g., diazonium chloride) can be stabilized by controlling reaction temperature and azide quenching . Optimization of Mitsunobu procedures for propargyl ether synthesis improves regioselectivity in benzoxazole-based scaffolds .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. For example, IR confirms carbonyl stretching in oxadiazole derivatives (e.g., 1650–1700 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 4.5–5.5 ppm). Mass spectrometry further validates molecular ions (e.g., m/z 168.57 for C₇H₅ClN₂O) .

Q. How does the chlorobenzoxazole core influence solubility and stability in aqueous buffers?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances stability via resonance but reduces solubility. Solubility can be improved by introducing hydrophilic substituents (e.g., pyridinyl or thiazolyl groups) at the 5-position, as demonstrated in analogs like 2-(thiazol-5-yl)benzo[d]oxazol-5-amine .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound in multitarget drug discovery?

  • Methodological Answer : Substitution at the 2-position with electron-donating groups (e.g., methyl or pyridinyl) improves binding to acetylcholinesterase and β-amyloid in Alzheimer’s models. For example, 2-(pyridin-3-yl)benzo[d]oxazol-5-amine shows dual inhibition of cholinesterase and amyloid aggregation (IC₅₀: 0.8–1.2 µM) .

Q. How can bioisosteric replacements (e.g., triazole for amide) impact inhibitor potency against parasitic enzymes?

  • Methodological Answer : Replacing amides with 1,2,3-triazoles in benzoxazole scaffolds increases metabolic stability but may reduce affinity for Cryptosporidium parvum IMPDH. For example, triazole derivatives exhibit a 10-fold decrease in inhibition (Ki: 0.5 µM → 5 µM) compared to amide analogs, highlighting target-dependent bioisostere utility .

Q. What in vitro and in vivo models validate the anticancer potential of this compound derivatives?

  • Methodological Answer : Cervical cancer models (HeLa cells) treated with 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine show HPV pathway inhibition (IC₅₀: 3.7 µM) via p53 upregulation. In vivo efficacy requires pharmacokinetic optimization (e.g., logP < 3.5) to balance blood-brain barrier penetration and toxicity .

Q. How do substituents at the 5-position affect selectivity for bacterial vs. human enzymes?

  • Methodological Answer : Bulky substituents (e.g., tert-butyl or trifluoromethyl) at the 5-position improve selectivity for Mycobacterium tuberculosis IMPDH over human isoforms. Molecular docking reveals steric clashes with human enzyme residues (e.g., Tyr⁴⁵⁸), reducing off-target effects .

Contradictions and Limitations

  • Bioisostere Efficacy : Triazole replacements enhance stability but reduce potency in some targets (e.g., CpIMPDH), necessitating case-by-case evaluation .
  • Solubility vs. Activity : Hydrophilic groups improve solubility but may compromise blood-brain barrier penetration in CNS-targeting analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.